molecular formula C11H16N2O B8561600 4-(4,6-Dimethylpyridin-2-yl)morpholine

4-(4,6-Dimethylpyridin-2-yl)morpholine

Cat. No.: B8561600
M. Wt: 192.26 g/mol
InChI Key: ZINNHCARUJQQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS 7749-51-1) is a nitrogen-containing heterocyclic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is a versatile chemical building block that integrates two privileged structures in medicinal chemistry: a pyridine ring and a morpholine moiety. The morpholine ring is a ubiquitous pharmacophore known for its ability to enhance the pharmacokinetic properties and potency of molecules through specific interactions with biological targets . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structure makes it a valuable scaffold for developing novel bioactive molecules, particularly in the construction of more complex compounds for pharmaceutical screening . Researchers utilize this and similar morpholine-substituted compounds in various discovery programs, including the synthesis of potential anticancer agents, where the morpholine ring is a common feature in many drug candidates and compounds under clinical investigation . The compound has a density of 1.1±0.1 g/cm³ and a boiling point of 356.8±52.0 °C at 760 mmHg . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or for diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(4,6-dimethylpyridin-2-yl)morpholine

InChI

InChI=1S/C11H16N2O/c1-9-7-10(2)12-11(8-9)13-3-5-14-6-4-13/h7-8H,3-6H2,1-2H3

InChI Key

ZINNHCARUJQQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N2CCOCC2)C

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Conditions

Traditional synthetic approaches to 4-(4,6-Dimethylpyridin-2-yl)morpholine rely on well-documented reactions in heterocyclic chemistry, including direct amination reactions and the chemical modification of pyridine-based starting materials.

The most direct route to synthesizing this compound involves the reaction of a 2-substituted-4,6-dimethylpyridine with morpholine (B109124). This is typically accomplished through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In this pathway, a 2-halo-4,6-dimethylpyridine, most commonly 2-chloro-4,6-dimethylpyridine (B1589981), serves as the substrate. The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Morpholine, acting as the nucleophile, displaces the halide to form the desired product. These reactions often require elevated temperatures and the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.govresearchgate.net The choice of solvent can significantly influence the reaction rate and yield. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for forming carbon-nitrogen bonds. rsc.org In this approach, 2-bromo- or 2-chloro-4,6-dimethylpyridine is coupled with morpholine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The selection of the appropriate ligand is crucial for the efficiency of the catalytic cycle. researchgate.net This method generally offers milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. rsc.orgresearchgate.net

Table 1: Comparison of Direct Amination Methodologies
MethodTypical SubstrateKey ReagentsGeneral ConditionsAdvantagesRef.
Nucleophilic Aromatic Substitution (SNAr)2-Chloro-4,6-dimethylpyridineMorpholine, Base (e.g., K2CO3, Et3N)High temperature, Polar aprotic solvent (e.g., DMF, DMSO)Cost-effective, No metal catalyst required nih.govresearchgate.net
Buchwald-Hartwig Amination2-Bromo-4,6-dimethylpyridineMorpholine, Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Moderate temperature (60-100 °C), Anhydrous solvent (e.g., Toluene, Dioxane)Milder conditions, High yields, Broad substrate scope rsc.orgnih.gov

An alternative strategy involves starting with a pyridine precursor that is subsequently modified to introduce the morpholine ring. A common precursor for this approach is 4,6-dimethylpyridin-2-ol (B94206) (also known as 4,6-dimethyl-2-pyridone). The hydroxyl group is not a good leaving group for nucleophilic substitution, so it must first be converted into a more reactive functional group.

This two-step process typically involves:

Activation of the Hydroxyl Group: The 4,6-dimethylpyridin-2-ol is treated with reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to convert the hydroxyl group into a chloro group, yielding 2-chloro-4,6-dimethylpyridine. Alternatively, it can be converted to a sulfonate ester (e.g., a tosylate or mesylate), which is also an excellent leaving group.

Nucleophilic Substitution: The resulting activated precursor (e.g., 2-chloro-4,6-dimethylpyridine) is then reacted with morpholine, typically under SNAr conditions as described previously, to furnish this compound.

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for synthesizing compounds like this compound.

Modern synthetic routes heavily rely on catalysis to improve reaction efficiency and selectivity. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination mentioned earlier, are at the forefront of these advancements. rsc.orgmdpi.comnih.gov Research in this area focuses on developing new generations of catalysts and ligands that can operate at lower temperatures, require lower catalyst loadings, and are tolerant of a wider range of functional groups. nih.govmdpi.com For the synthesis of 2-morpholinopyridines, catalytic systems allow for the construction of the C-N bond with high precision, often leading to cleaner reactions and simpler purification procedures compared to non-catalytic alternatives. rsc.org

Table 2: Examples of Catalytic Systems for C-N Coupling
Catalyst PrecursorLigandBaseSolventTypical TemperatureRef.
Pd(OAc)2PPh3NaOAcDMF100 °C nih.gov
Pd2(dba)3XantphosCs2CO3Dioxane80-110 °C mdpi.com
PdCl2(dppf)(none)NaOt-BuToluene90 °C rsc.org

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. eurekaselect.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. nih.govdavidpublisher.com The synthesis of N-arylheterocyclic compounds, including this compound, via nucleophilic aromatic substitution is particularly amenable to this technique. researchgate.net The reaction between 2-chloro-4,6-dimethylpyridine and morpholine, often in a solvent like 2-propanol or under solvent-free conditions, can be completed in a fraction of the time required for conventional heating, frequently leading to higher yields and purity. mdpi.comnih.gov

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by the electronic properties of its constituent parts: the electron-rich 2-aminopyridine (B139424) system and the morpholine ring.

Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium (B92312) salts. The pyridine ring itself is generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, the powerful electron-donating effect of the morpholino group at the 2-position can activate the ring towards certain electrophilic attacks, primarily at the 3- and 5-positions.

Morpholine Ring Reactivity: The morpholine moiety is generally stable. The nitrogen atom, being a tertiary amine, is nucleophilic and basic, though less so than in a non-aromatic system due to the electronic influence of the pyridine ring. It can participate in reactions such as quaternization with alkyl halides. The ether linkage within the morpholine ring is typically unreactive under standard conditions.

Exploration of Functional Group Interconversions

While the synthesis of the parent compound is well-understood, literature detailing extensive functional group interconversions specifically on this compound is limited. However, based on the known reactivity of the constituent functional groups—the dimethylpyridine and morpholine moieties—several potential transformations can be postulated.

The methyl groups on the pyridine ring are potential sites for oxidation or halogenation under appropriate conditions. For instance, oxidation could potentially convert the methyl groups to carboxylic acids, and free-radical halogenation could introduce a halogen, which could then be further functionalized. The reactivity of these methyl groups can be influenced by the presence of the electron-donating morpholino group.

The pyridine ring itself can undergo electrophilic substitution, although the ring is generally less reactive than benzene. The position of substitution would be directed by the existing substituents. The morpholine nitrogen can be quaternized with alkyl halides to form quaternary ammonium (B1175870) salts.

It is important to note that these are potential reactions based on the general chemical behavior of the functional groups present in the molecule. Specific experimental data on these transformations for this compound is not extensively reported in the available scientific literature.

Regioselective Synthesis Considerations

The regioselectivity of the synthesis of this compound is a critical aspect, primarily concerning the initial nucleophilic aromatic substitution reaction. The substitution of a leaving group on the 4,6-dimethylpyridine ring by morpholine selectively occurs at the 2-position.

This high degree of regioselectivity can be attributed to the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the ortho (2- and 6-) and para (4-) positions. In the case of 4,6-dimethylpyridine, the 2- and 6-positions are electronically activated for nucleophilic attack.

When a leaving group is present at the 2-position (as in 2-chloro-4,6-dimethylpyridine), the attack of the morpholine nucleophile is directed to this position. The presence of the methyl groups at the 4- and 6-positions further influences the electronic distribution in the ring and can sterically hinder attack at other positions, thus favoring substitution at the 2-position.

The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The departure of the leaving group then leads to the formation of the final product. The inherent electronic nature of the pyridine ring, coupled with the directing effects of the substituents, ensures a high yield of the desired 2-substituted product.

Iii. Biological Activity and Pharmacological Evaluation

In Vitro Pharmacological Screening Methodologies

A variety of in vitro methods are employed to elucidate the pharmacological profile of molecules containing the pyridinyl-morpholine motif. These assays are crucial for identifying mechanisms of action and quantifying the potency of these compounds at the molecular, cellular, and microbial levels.

Enzyme inhibition is a primary mechanism through which many morpholine-containing compounds exert their therapeutic effects. researchgate.net Consequently, enzyme inhibition assays are a cornerstone of their pharmacological evaluation.

Kinase Inhibition: The morpholine (B109124) moiety is frequently found in kinase inhibitors, which are critical in oncology. nih.gov For instance, derivatives of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine have been evaluated as inhibitors of Phosphatidylinositol 3-kinase (PI3K) isoforms (α, β, γ). researchgate.net Similarly, morpholine-substituted tetrahydroquinoline derivatives have been designed and screened as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth signaling. mdpi.com Assays for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) kinase inhibition are also common for quinazoline-morpholine hybrids. nih.govhilarispublisher.com

Carbonic Anhydrase Inhibition: Certain morpholine-acetamide derivatives have been screened for their inhibitory potential against carbonic anhydrase IX (CA-IX), an enzyme implicated in tumor hypoxia. nih.gov These assays typically determine the half-maximal inhibitory concentration (IC₅₀) value, with a clinically used inhibitor like acetazolamide (B1664987) serving as a standard for comparison. nih.gov

Cholinesterase Inhibition: In the context of neurodegenerative diseases, pyrimidine-morpholine hybrids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using Ellman's method. nih.gov Kinetic analyses are often performed to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Ergosterol (B1671047) Biosynthesis Enzyme Inhibition: In the field of antimycotics, morpholine-based antifungals are known to target enzymes in the ergosterol biosynthesis pathway, specifically sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov Inhibition of these enzymes leads to the depletion of ergosterol, a vital component of the fungal cell membrane. nih.gov

Table 1: Examples of Enzymes Inhibited by Morpholine-Containing Compounds

Compound Class Target Enzyme(s) Example Compound/Derivative IC₅₀ / % Inhibition Ref
Morpholine-acetamide Carbonic Anhydrase IX (CA-IX) Derivative 1h 8.12 µM nih.gov
Pyrimidine-morpholine Acetylcholinesterase (AChE) Compound 5h 0.43 µM nih.gov
Pyrimidine-morpholine Butyrylcholinesterase (BuChE) Compound 5h 2.5 µM nih.gov
Thieno[2,3-d]pyrimidine PI3Kβ Compound 29 62% inhibition researchgate.net
Thieno[2,3-d]pyrimidine PI3Kγ Compound 30 84% inhibition researchgate.net

Receptor binding assays are essential for identifying molecular targets and quantifying the affinity of a compound for specific receptors. For pyridinyl-morpholine scaffolds, these studies have explored interactions with various receptor types.

Chemokine Receptors: A series of pyridine (B92270) derivatives were synthesized and evaluated as potential inhibitors of the chemokine receptor type 4 (CXCR4), which is implicated in cancer metastasis and inflammatory diseases. researchgate.net The evaluation typically involves affinity binding assays to determine the concentration at which the compound effectively competes with a known ligand. researchgate.net

Sigma Receptors: Polyfunctionalized pyridines have been assessed for their binding affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are targets for neurological disorders. nih.gov These competitive binding assays often use radioligands, such as [³H]-DTG, to determine the inhibition constant (Kᵢ) of the test compounds. nih.gov

Other Receptors: Morpholine-containing compounds have also been investigated as antagonists or ligands for a variety of other receptors, including dopamine, nicotine (B1678760) acetylcholine, and oxytocin (B344502) receptors. researchgate.net The methodologies involve competitive binding assays using membrane preparations expressing the receptor of interest and a specific radioligand.

Cell-based assays provide a crucial link between molecular target engagement and physiological response in a living system. For compounds like 4-(4,6-Dimethylpyridin-2-yl)morpholine, these assays are vital for confirming antiproliferative and antimicrobial activity.

Antiproliferative Activity: The MTT (3-[4,5-dimethylthiazole-2-yl]-2,5 diphenyl tetrazolium bromide) assay is widely used to assess the cytotoxic or antiproliferative activity of morpholine derivatives against a panel of human cancer cell lines. mdpi.comnih.gov Commonly used lines include A549 (lung), MCF-7 (breast), HepG2 (liver), and various leukemia cell lines. nih.govmdpi.comnih.gov

Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, further assays are conducted. These include fluorescence microscopy and flow cytometry to detect apoptosis and analyze changes in the cell cycle profile. nih.gov For example, studies on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline showed it induced apoptosis in leukemia cells, which was confirmed by DNA fragmentation assays and measurement of caspase-3 activity. nih.gov

Antimicrobial Susceptibility Testing: The antimicrobial potential is determined using broth or agar (B569324) dilution methods to find the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). nih.govnih.gov These tests are performed against a range of pathogenic bacteria and fungi. nih.gov

Iv. Mechanism of Action Studies

Cellular and Subcellular Mechanisms

Cytoskeletal Reorganization (e.g., F-actin depolarization)

While the broader class of morpholine-containing compounds is known to exhibit a wide range of biological activities by interacting with various enzymes and receptors, this general information cannot be accurately extrapolated to the specific compound without dedicated research.

Therefore, to ensure scientific accuracy and strict adherence to the provided instructions, the requested article cannot be generated at this time due to the lack of specific published research on the mechanism of action of 4-(4,6-Dimethylpyridin-2-yl)morpholine.

Absence of Publicly Available Data for Kinetic Characterization of this compound

Following a comprehensive review of publicly accessible scientific literature and databases, it has been determined that there is no available experimental data concerning the kinetic characterization of the chemical compound “this compound.” Specifically, detailed research findings on its enzyme kinetic parameters (K_m, V_max, K_i) and ligand binding kinetics (k_on, k_off) have not been published in the public domain.

The initial objective was to compile and present an article detailing the mechanism of action of this compound, with a stringent focus on its biological interactions from a kinetic perspective. The intended structure of the article was to include in-depth sections on enzyme and ligand binding kinetics, complete with data tables for a comprehensive overview.

However, extensive searches have failed to yield any studies that have performed and published the specific kinetic assays required to determine these parameters for this compound. While the broader class of morpholine-containing compounds has been a subject of interest in medicinal chemistry for their potential biological activities, the specific kinetic profile of this particular derivative remains uncharacterized in available scientific literature. ontosight.aiontosight.ainih.govresearchgate.netnih.govijprems.comresearchgate.nete3s-conferences.orgnih.govresearchgate.netuobaghdad.edu.iqrdd.edu.iqnih.govresearchgate.net

Consequently, it is not possible to generate the article as per the requested outline and content inclusions. The absence of primary research data on the enzyme and ligand binding kinetics of “this compound” precludes the creation of the specified data tables and the detailed discussion of its mechanism of action.

V. Structure Activity Relationship Sar Investigations

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-(4,6-dimethylpyridin-2-yl)morpholine is significantly influenced by the nature and position of substituents on both the pyridine (B92270) and morpholine (B109124) moieties.

Substituents on the pyridine ring play a pivotal role in modulating the biological efficacy of this class of compounds. The electronic and steric properties of these substituents can affect the molecule's interaction with its biological target.

The presence of methyl groups at the 4- and 6-positions of the pyridine ring is a key structural feature. While specific SAR studies on this compound are not extensively detailed in the available literature, general principles from related pyridine derivatives suggest that these methyl groups can influence activity in several ways:

Steric Hindrance : The methyl groups can provide a degree of steric bulk, which may either be beneficial for fitting into a specific binding pocket or detrimental if it hinders optimal interaction.

Electronic Effects : Methyl groups are weakly electron-donating, which can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds or engage in other electronic interactions with a target receptor.

Introduce new interaction points : The sulfonyl group can act as a hydrogen bond acceptor, potentially forming new interactions with a biological target.

Alter electronic properties : The electron-withdrawing nature of the benzenesulfonyl group would significantly decrease the basicity of the pyridine nitrogen.

Increase steric bulk : The large size of the benzenesulfonyl group would drastically alter the shape of the molecule, which could either enhance or disrupt binding to a target.

A hypothetical SAR study could involve synthesizing and testing analogs with varied substituents on the pyridine ring to probe the electronic and steric requirements for optimal activity.

Table 1: Hypothetical Impact of Pyridine Ring Substituents on Biological Activity

Substituent at 4- and 6-positionsExpected Electronic EffectExpected Steric EffectPotential Impact on Activity
-CH₃ (Methyl)Weakly electron-donatingModerate bulkModulates binding and lipophilicity
-H (Unsubstituted)NeutralMinimal bulkBaseline activity for comparison
-Cl (Chloro)Electron-withdrawingSmall bulkMay enhance binding through halogen bonding
-OCH₃ (Methoxy)Electron-donatingModerate bulkCan act as a hydrogen bond acceptor
-SO₂Ph (Benzenesulfonyl)Strongly electron-withdrawingHigh bulkPotential for new interactions, significant change in electronics

The key contributions of the morpholine moiety can be summarized as follows:

Physicochemical Properties : The morpholine ring, with its oxygen and nitrogen atoms, can improve aqueous solubility and metabolic stability. researchgate.net This can lead to better absorption and distribution in biological systems.

Hydrogen Bonding : The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. nih.gov

Conformational Rigidity : As a cyclic amine, the morpholine ring introduces a degree of conformational constraint compared to an analogous acyclic amino substituent. This can help to lock the molecule into a bioactive conformation.

Scaffold for Further Modification : The morpholine ring can serve as a point for further chemical modifications to explore the surrounding chemical space and optimize interactions with the target.

To definitively establish the influence of the morpholine moiety, comparative studies with analogs where the morpholine ring is replaced by other cyclic or acyclic amines would be necessary. For instance, replacing the morpholine with a piperidine (B6355638) or a simple dimethylamino group would help to elucidate the specific role of the morpholine's oxygen atom and its cyclic nature. nih.gov

Table 2: Comparison of Morpholine with Other Amino Moieties

Amino MoietyKey FeaturesPotential Impact on Activity
MorpholineContains oxygen atom, cyclicImproved solubility, potential H-bond acceptor, conformational constraint
PiperidineCyclic, lacks oxygen atomIncreased lipophilicity compared to morpholine, different conformational profile
PyrrolidineFive-membered cyclic amineDifferent ring pucker and conformational flexibility
DimethylamineAcyclic, flexibleIncreased flexibility, may not adopt the optimal bioactive conformation

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and to determine which of these is the "bioactive conformation" – the shape the molecule adopts when it binds to its target. mdpi.comnih.gov

For this compound, the key conformational variables include:

Morpholine Ring Pucker : The morpholine ring typically adopts a chair conformation. However, boat and twist-boat conformations are also possible, though generally higher in energy. The specific chair conformation (with the pyridine substituent in an axial or equatorial position relative to the morpholine ring) could be important for activity.

Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be used to predict the stable conformations of this compound. Experimental techniques like NMR spectroscopy can provide information about the solution-state conformation. mdpi.com

Identifying the bioactive conformation often involves comparing the preferred conformations of active and inactive analogs. nih.gov For example, if a rigid analog that is locked in a specific conformation shows high activity, it provides strong evidence that this conformation is close to the bioactive one.

Design Principles for Lead Optimization

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile, with the ultimate goal of identifying a clinical candidate. danaher.comnih.gov The SAR data gathered for this compound and its analogs would form the basis for a rational lead optimization strategy.

Key design principles for the lead optimization of this compound could include:

Scaffold Hopping : If the 4,6-dimethylpyridine core is not optimal, it could be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazine) to explore new interactions with the target while retaining the essential binding elements.

Isosteric Replacement : Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can be a useful strategy. For example, a methyl group could be replaced with a chlorine atom or a trifluoromethyl group to probe the effect of electronics and lipophilicity.

Structure-Based Drug Design : If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogs will bind. This allows for the rational design of modifications that are expected to improve binding affinity. danaher.com

Fragment-Based Drug Design : Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds.

Improving ADMET Properties : Modifications can be made to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. For example, introducing polar groups can improve solubility, while blocking sites of metabolism can increase the compound's half-life. The morpholine ring itself is often incorporated for this purpose. nih.govresearchgate.net

A successful lead optimization campaign would involve a cyclical process of designing new analogs based on existing SAR, synthesizing these compounds, and then testing them to further refine the SAR model. nih.gov

Vi. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Electronic Structure Analysis (HOMO-LUMO, MEP, Polarizability)

Electronic structure analysis reveals the distribution of electrons within a molecule, which is key to its reactivity and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity. mdpi.com For compounds containing electron-donating groups (like the morpholine (B109124) nitrogen and methyl groups) and an electron-accepting pyridine (B92270) ring, the HOMO is typically localized on the electron-rich portions, while the LUMO resides on the electron-deficient regions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. mdpi.comresearchgate.net It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net For 4-(4,6-dimethylpyridin-2-yl)morpholine, negative potential would be expected around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential would likely be found around the hydrogen atoms.

Polarizability: This property measures how easily the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular forces. No specific polarizability data for this compound are available.

Vibrational Analysis

Theoretical vibrational analysis, performed using methods like DFT, calculates the frequencies and intensities of a molecule's fundamental vibrational modes. elixirpublishers.comnih.govresearchgate.net These calculated frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions, such as stretching, bending, and torsional modes. elixirpublishers.comnih.gov For a molecule with C-H, C-N, C-O, and C-C bonds within pyridine and morpholine rings, a complex vibrational spectrum with characteristic frequencies for each functional group would be predicted. nih.govresearchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. mdpi.comnih.gov By comparing calculated shifts with experimental data, researchers can confirm the assigned structure of a synthesized compound. mdpi.com

IR (Infrared): As mentioned in the vibrational analysis, DFT calculations can generate a theoretical IR spectrum, predicting the frequencies and intensities of vibrational bands. researchgate.netscielo.org.mx This is crucial for assigning experimental peaks to specific molecular vibrations. scielo.org.mx

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. These calculations also provide information about the nature of the transitions, such as π→π* or n→π* transitions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.comd-nb.info This method is essential in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. mdpi.comnih.gov Derivatives of both pyridine and morpholine have been the subject of numerous docking studies to evaluate their potential as inhibitors for various enzymes and receptors. nih.govmdpi.comnih.govmdpi.comsemanticscholar.org A docking study of this compound would involve placing the molecule into the active site of a target protein and scoring the interaction based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces to estimate the binding affinity.

Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. mdpi.comresearchgate.net By simulating the motions of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex predicted by docking. mdpi.comresearchgate.net An MD simulation of this compound bound to a protein target would reveal the stability of the binding pose, the flexibility of the ligand in the active site, and the specific interactions that are maintained throughout the simulation period.

Conformational Space Exploration

The flexibility of this compound is primarily centered around the morpholine ring and the rotational freedom of the bond connecting it to the dimethylpyridine moiety. The morpholine ring, a saturated heterocycle, is known to adopt a stable chair conformation to minimize steric and torsional strain. nih.gov Theoretical and spectroscopic studies on morpholine itself have identified two primary chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.govacs.org Experimental and computational evidence suggests that the equatorial conformer is generally more stable. nih.govacs.orgresearchgate.net

Table 1: Predicted Stable Conformers of the Morpholine Ring.
ConformerKey FeatureRelative StabilityPredicted Population
Chair (Equatorial-like)Pyridine group is in a pseudo-equatorial position relative to the morpholine ring.More StableMajor
Chair (Axial-like)Pyridine group is in a pseudo-axial position relative to the morpholine ring.Less StableMinor
Boat/Twist-BoatHigher energy transition states between chair forms.UnstableNegligible

Advanced Computational Techniques

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide deep insights into its geometry, stability, and reactivity. ias.ac.inresearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G+(d,p)), researchers can perform geometry optimization to determine the most stable three-dimensional structure, calculating bond lengths, bond angles, and dihedral angles with high accuracy. ias.ac.inresearcher.life

Furthermore, DFT is used to calculate various molecular properties:

Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Vibrational Frequencies : Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Thermodynamic Parameters : Properties such as enthalpy, entropy, and Gibbs free energy can be computed to understand the molecule's stability and reaction thermodynamics. researchgate.net

Reactivity Descriptors : DFT allows for the calculation of global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index, which help in predicting the molecule's behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex wavefunctions obtained from DFT calculations into a more intuitive chemical language of lone pairs, bonds, and antibonding orbitals. researchgate.net For this compound, NBO analysis can elucidate the nature of intramolecular interactions.

Key applications of NBO analysis include:

Charge Distribution : It provides a detailed picture of the natural atomic charges on each atom, revealing the electron distribution and identifying electrophilic and nucleophilic sites.

Hybridization : It determines the hybridization of atomic orbitals, offering insights into the bonding scheme.

Molecular Mechanics and Force Field Applications

While quantum methods like DFT are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a faster, classical mechanics-based alternative. nih.govfiveable.me In MM, molecules are modeled as a collection of atoms connected by springs, and their potential energy is calculated using a set of empirical functions known as a force field. fiveable.meunipi.it

Widely used force fields for small organic molecules include the CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF). nih.gov To study this compound, a specific set of parameters for its bonds, angles, dihedrals, and non-bonded interactions would be developed or assigned based on these general force fields. nih.govrsc.org

Once parameterized, the force field can be used in Molecular Dynamics (MD) simulations to study the dynamic behavior of the molecule over time. nih.gov MD simulations can reveal:

Conformational Dynamics : How the molecule explores different conformations in solution.

Solvation Effects : How the molecule interacts with solvent molecules, such as water.

Binding Interactions : How the molecule binds to a biological target, like a protein receptor, providing insights into binding poses and energies. fiveable.me

In Silico Biological Activity Prediction

In silico methods are crucial in modern drug discovery for predicting the pharmacological and pharmacokinetic properties of a compound before it is synthesized, saving time and resources. computabio.comnih.gov For this compound, various computational tools can be employed to predict its potential as a drug candidate.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netsciencescholar.us By docking this compound into the binding sites of various known drug targets (e.g., kinases, receptors), researchers can estimate its binding affinity and identify potential biological activities. researchgate.netmdpi.comorientjchem.org The morpholine moiety is a common feature in CNS-active drugs and kinase inhibitors, suggesting potential targets for this compound. nih.gov

ADMET Prediction : This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.govresearchgate.net Web-based tools like SwissADME can be used to calculate key physicochemical properties and predict pharmacokinetic behavior. youtube.com This includes assessing drug-likeness based on criteria like Lipinski's Rule of Five, predicting aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govyoutube.com

Table 2: Representative In Silico ADMET Predictions.
PropertyPredicted Value/ClassSignificance
Molecular Weight~192 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)ModerateInfluences absorption and distribution
Aqueous SolubilityPredicted to be solubleImportant for bioavailability
Blood-Brain Barrier PermeationPossiblePotential for CNS activity
CYP450 InhibitionPredicted to be a non-inhibitor of major isoformsLower potential for drug-drug interactions
Drug-LikenessFavorablePasses multiple drug-likeness filters

Vii. Advanced Analytical Methodologies for Research Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is instrumental in piecing together the molecular architecture of a compound. By probing how the molecule interacts with electromagnetic radiation, researchers can deduce its structural features, from the atomic connectivity to the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle of 4-(4,6-Dimethylpyridin-2-yl)morpholine.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY identifies protons that are coupled to each other, typically on adjacent carbon atoms. This would help establish the proton connectivity within the morpholine (B109124) ring and the dimethylpyridine ring separately.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the structure based on the chemical shift of its attached proton.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connection between the morpholine ring and the dimethylpyridine ring, specifically by showing a correlation between the morpholine protons adjacent to the nitrogen and the C2 carbon of the pyridine (B92270) ring.

Table 1: Illustrative 2D NMR Correlations for Structural Confirmation of this compound.
2D NMR ExperimentExpected Key CorrelationInformation Gained
COSY (¹H-¹H)Correlation between H3'/H5' and H2'/H6' protons of the morpholine ring.Confirms the proton network within the morpholine ring.
HSQC (¹H-¹³C)Correlation of pyridine C3-H with its attached proton.Assigns specific carbon signals to their directly attached protons.
HMBC (¹H-¹³C)Correlation between morpholine H3'/H5' protons and pyridine C2 carbon.Unambiguously confirms the covalent bond between the morpholine nitrogen and the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a compound with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. nih.govresearchgate.net For this compound, HRMS would be used to confirm its expected molecular formula, C₁₁H₁₆N₂O.

The technique involves ionizing the molecule (e.g., via Electrospray Ionization, ESI) and measuring its exact mass. The experimentally determined mass is then compared to the theoretical mass calculated from the atomic masses of the constituent elements. A close match (typically within 5 ppm) provides strong evidence for the proposed formula. core.ac.uk Furthermore, fragmentation patterns observed in tandem MS/MS experiments can provide additional structural information, revealing how the molecule breaks apart and confirming the connectivity of the morpholine and dimethylpyridine moieties. core.ac.uk

Table 2: HRMS Data for this compound.
ParameterValue
Molecular FormulaC₁₁H₁₆N₂O
Theoretical Exact Mass ([M+H]⁺)193.13354 u
Typical Mass Accuracy Requirement&lt; 5 ppm

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These spectra provide a "fingerprint" of the compound by identifying the functional groups present. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, key absorptions would include C-H stretching from the methyl and methylene (B1212753) groups, C-O-C stretching of the ether linkage in the morpholine ring, C-N stretching, and the characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring. nih.gov

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations. energy.gov It would complement the IR data, providing clearer signals for the pyridine ring's skeletal vibrations.

Table 3: Key Vibrational Frequencies for this compound.
Functional Group/VibrationTypical Wavenumber Range (cm⁻¹)Technique
C-H Stretch (Aliphatic)2850-3000IR, Raman
C=C, C=N Stretch (Pyridine Ring)1400-1650IR, Raman
C-O-C Stretch (Ether)1070-1150IR
C-N Stretch1020-1250IR

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is used both to assess the final purity of the compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound. eschemy.com It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. eschemy.com For a compound like this compound, a reversed-phase HPLC method is typically employed.

The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. mdpi.com HPLC is also an invaluable tool for reaction monitoring, allowing for quantitative analysis of reactants and products over time. ijpsdronline.com

Table 4: Representative HPLC Method for Purity Analysis.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV Absorbance at a relevant wavelength (e.g., 254 nm)
Injection Volume5-10 µL

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative monitoring of reactions and for identifying an appropriate solvent system for larger-scale purification (e.g., column chromatography). nih.govchemistryhall.com A small spot of the reaction mixture is applied to a plate coated with a stationary phase (typically silica (B1680970) gel). chemistryhall.com The plate is then placed in a chamber with a shallow pool of a solvent (eluent), which travels up the plate via capillary action. chemcoplus.co.jp

Components separate based on their affinity for the stationary phase versus the mobile phase. analyticaltoxicology.com The position of the compound is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemcoplus.co.jp By spotting the starting material, reaction mixture, and co-spot on the same plate, a chemist can quickly visualize the consumption of reactants and the formation of the product. Visualization is often achieved under UV light, as pyridine-containing compounds are typically UV-active. nih.gov

Table 5: Example of TLC for Reaction Monitoring.
ParameterDescription
Stationary PhaseSilica gel on aluminum backing with fluorescent indicator (F₂₅₄)
Mobile Phase (Eluent)A mixture of a non-polar and a polar solvent (e.g., 7:3 Hexane:Ethyl Acetate)
VisualizationUV light at 254 nm
Expected ResultThe product spot will have a unique Rf value, distinct from the starting materials.

X-ray Crystallography Data for this compound Not Currently Available in Public Databases

A thorough search of publicly available crystallographic databases and scientific literature yielded no specific X-ray crystallography data for the compound this compound. As a result, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intramolecular bond lengths and angles determined by X-ray diffraction, cannot be provided at this time.

X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on the molecular conformation, as well as intermolecular interactions such as hydrogen bonding and crystal packing. For novel compounds in chemical research, obtaining a crystal structure is a critical step in its full characterization.

While crystallographic data exists for structurally related molecules containing either a morpholine or a dimethylpyridine moiety, this information cannot be directly extrapolated to define the precise solid-state structure of the title compound. The specific connectivity and substitution pattern of this compound will uniquely influence its crystallization process and resulting crystal lattice.

Researchers requiring the solid-state structure of this compound would need to perform a single-crystal X-ray diffraction experiment. This process involves growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to solve and refine the crystal structure. The outcome of such an analysis would provide the definitive atomic coordinates and allow for a detailed discussion of its molecular geometry and supramolecular chemistry.

Until such experimental data is generated and published, the following tables, which would typically present key crystallographic information, remain unpopulated.

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value
Empirical formula Data not available
Formula weight Data not available
Temperature Data not available
Wavelength Data not available
Crystal system Data not available
Space group Data not available
Unit cell dimensions Data not available
Volume Data not available
Z Data not available
Density (calculated) Data not available
Absorption coefficient Data not available
F(000) Data not available
Crystal size Data not available
Theta range for data collection Data not available
Index ranges Data not available
Reflections collected Data not available
Independent reflections Data not available
Completeness to theta Data not available
Absorption correction Data not available
Max. and min. transmission Data not available
Refinement method Data not available
Data / restraints / parameters Data not available
Goodness-of-fit on F^2 Data not available
Final R indices [I>2sigma(I)] Data not available
R indices (all data) Data not available

Table 2: Selected Bond Lengths and Angles for this compound.

Bond Length (Å) Angle Degree (°)

Viii. Future Research Directions and Potential Applications

Development of Novel Analogues for Enhanced Bioactivity

A primary avenue for future research is the rational design and synthesis of novel analogues to establish a comprehensive structure-activity relationship (SAR). nih.govnih.gov The parent molecule offers several sites for chemical modification to optimize potency, selectivity, and drug-like properties.

Key modification strategies would include:

Modification of the Pyridine (B92270) Ring: The methyl groups at the 4- and 6-positions can be altered. Replacing them with other alkyl groups, electron-withdrawing groups (e.g., halogens, trifluoromethyl), or electron-donating groups (e.g., methoxy) could significantly impact target binding and metabolic stability. nih.govnih.gov Studies on other pyridine derivatives have shown that the nature and position of substituents are critical determinants of antiproliferative and anti-inflammatory activity. nih.govmdpi.com

Substitution on the Morpholine (B109124) Ring: While the morpholine ring itself is often crucial for solubility and favorable pharmacokinetics, introducing substituents could provide additional interaction points with a biological target. researchgate.net

Bioisosteric Replacement: The morpholine ring could be replaced with other saturated heterocycles like piperazine (B1678402) or thiomorpholine (B91149) to probe the importance of the oxygen atom for activity and to modulate basicity and lipophilicity.

These systematic modifications would generate a library of analogues. Their evaluation against relevant biological targets, such as protein kinases or cyclooxygenase (COX) enzymes—common targets for morpholine- and pyridine-containing compounds—would build a robust SAR profile. mdpi.comnih.govresearchgate.net

Table 1: Hypothetical Analogues and SAR Exploration

Analogue StructureModification RationalePotential Target ClassDesired Outcome
Substitution of methyl groups with -CF3 on the pyridine ringIntroduce electron-withdrawing character to modulate pKa and potential π-stacking interactions.Protein Kinases (e.g., PI3K)Increased potency and selectivity.
Replacement of the morpholine oxygen with sulfur (thiomorpholine)Alter hydrogen bond accepting capacity and lipophilicity.COX EnzymesImproved metabolic stability and altered selectivity (COX-1 vs. COX-2).
Introduction of a hydroxyl group on the morpholine ringProvide a hydrogen bond donor to establish new interactions with the target protein.Protein KinasesEnhanced binding affinity.
Replacement of the morpholine ring with N-methylpiperazineIntroduce a second basic center to modulate solubility and cell permeability.GPCRs / Ion ChannelsAltered pharmacokinetic profile and target engagement.

Exploration of New Therapeutic Areas

Given the broad spectrum of biological activities associated with its constituent scaffolds, 4-(4,6-dimethylpyridin-2-yl)morpholine and its future analogues could be explored in various therapeutic areas beyond a single initial target.

Oncology: Many inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell growth, incorporate a morpholine moiety. nih.govmdpi.com Derivatives of 2-morpholino-quinazolines and -quinolines have demonstrated potent antitumor activity. nih.govnih.gov Therefore, screening this compound class against a panel of cancer cell lines and relevant kinases is a high-priority research direction.

Inflammatory Diseases: Dimethylpyridine derivatives have been investigated as inhibitors of COX enzymes, which are key targets in anti-inflammatory therapy. mdpi.comresearchgate.net The compound could be evaluated in cellular assays for its ability to reduce the production of pro-inflammatory mediators.

Neurodegenerative Diseases: Pyridine derivatives have been explored as multifunctional agents for conditions like Alzheimer's disease, acting as cholinesterase inhibitors or modulators of amyloid aggregation. nih.gov The ability of the morpholine ring to improve blood-brain barrier penetration could make these analogues promising candidates for central nervous system (CNS) disorders. nih.gov

Infectious Diseases: The morpholine and pyridine nuclei are present in various antimicrobial and antiviral agents. researchgate.netresearchgate.net Screening against a diverse panel of bacterial, fungal, and viral pathogens could uncover novel anti-infective applications.

Table 2: Potential Therapeutic Areas for Exploration

Therapeutic AreaRationale / Known TargetsSuggested Initial Assay
OncologyMorpholine is a key pharmacophore in PI3K/mTOR inhibitors. nih.govmdpi.comIn vitro cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60).
InflammationDimethylpyridine derivatives can inhibit COX enzymes. mdpi.comCell-based assays measuring prostaglandin (B15479496) E2 (PGE2) production.
NeurodegenerationPyridine scaffolds are common in CNS-active agents. nih.govresearchgate.netCholinesterase inhibition assays; Thioflavin T assay for amyloid aggregation.
Infectious DiseasesBoth scaffolds are present in known antimicrobial agents. researchgate.netMinimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi.

Integration with High-Throughput Screening Platforms

To efficiently explore the therapeutic potential of this compound and its synthesized analogues, integration with high-throughput screening (HTS) platforms is essential. mdpi.com HTS allows for the rapid evaluation of thousands of compounds, accelerating the discovery of "hit" molecules. nih.gov

Target-Based Screening: A library of analogues could be screened against specific, purified enzymes or receptors implicated in disease, such as a panel of protein kinases or histone demethylases. nih.gov This approach provides direct information about molecular target engagement.

Phenotypic Screening: Alternatively, compounds can be screened in cell-based or whole-organism assays that measure a disease-relevant phenotype without a preconceived target. nih.gov For instance, screening for compounds that prevent neuronal death in a cellular model of Parkinson's disease could uncover novel neuroprotective agents.

Co-crystal Screening: HTS methodologies are also being developed to accelerate the discovery of co-crystals, which can dramatically improve a compound's physicochemical properties, such as solubility and stability. rsc.org

Advanced Mechanistic Investigations (e.g., specific protein-ligand co-crystallization)

Once a lead compound and its biological target are identified, advanced mechanistic studies are crucial to understand its mode of action and to guide further optimization. The most powerful of these techniques is X-ray co-crystallography.

Obtaining a high-resolution crystal structure of a compound bound to its target protein provides atomic-level detail of the binding interactions. rsc.org This information is invaluable for:

Validating the Binding Mode: Confirming computational docking predictions and understanding the precise orientation of the inhibitor.

Explaining SAR Data: Rationalizing why certain analogues are more or less potent based on their specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the binding pocket.

Structure-Based Drug Design: Guiding the design of next-generation analogues with improved affinity and selectivity by targeting specific features of the binding site.

Given the presence of the basic pyridine nitrogen, co-crystallization efforts could be approached systematically. Studies on other pyridine derivatives show that co-crystal formation is often predictable, for instance, through the formation of robust hydrogen-bonding synthons with acidic residues (e.g., aspartate, glutamate) in a protein's active site. mdpi.comrsc.org

Q & A

Q. What are the established synthetic routes for 4-(4,6-Dimethylpyridin-2-yl)morpholine, and what reaction conditions are optimal?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 2-chloro-4,6-dimethylpyridine with morpholine under reflux in a polar aprotic solvent (e.g., acetone or acetonitrile) at 60–80°C for 12–24 hours yields the target compound. Optimization includes stoichiometric control (1:1.05 molar ratio of pyridine derivative to morpholine) and purification via silica gel chromatography with ethyl acetate/hexane gradients . Monitoring reaction progress with TLC (20% ethyl acetate in hexanes) ensures minimal byproduct formation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify morpholine and pyridine ring integration, methyl group signals (δ 2.3–2.5 ppm for CH3_3), and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 223.1 for C11_{11}H16_{16}N2_2O).
  • Melting Point Analysis : Comparison with literature values (e.g., 56–57°C for structurally similar morpholine-pyridine hybrids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or MS adducts) may arise from impurities, tautomerism, or residual solvents. Strategies include:

  • Multi-technique validation : Cross-checking NMR, MS, and IR data.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation (if crystals are obtainable).
  • Isomer analysis : Computational modeling (DFT) to assess stability of possible isomers .

Q. What strategies optimize reaction yield in multi-step syntheses involving competing pathways?

  • Temperature control : Lower temperatures (0–20°C) reduce side reactions during nucleophilic substitutions .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) may enhance regioselectivity in pyridine functionalization.
  • Step-wise quenching : Isolating intermediates via fractional crystallization improves final purity .

Q. How can researchers study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (association/dissociation rates) for receptor-ligand interactions.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular Docking : Computational alignment with target active sites (e.g., kinase domains) to predict binding modes .

Data-Driven Challenges

Q. How to address discrepancies in reported physical properties (e.g., melting points) across studies?

Variations may stem from polymorphic forms or solvent residues. Remedies include:

  • Recrystallization : Using solvents like ethanol or hexane to isolate pure polymorphs.
  • Thermogravimetric Analysis (TGA) : Detects solvent retention impacting melting behavior .

Q. What analytical methods are critical for detecting trace impurities in the compound?

  • HPLC-MS : Identifies low-abundance byproducts (e.g., chlorinated intermediates).
  • Elemental Analysis : Verifies stoichiometric ratios (C, H, N) to confirm purity >98%.
  • Residual Solvent Analysis : Gas chromatography (GC) for acetone or DMF traces .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
SolventAcetone or Acetonitrile
Temperature60–80°C (reflux)
Reaction Time12–24 hours
PurificationSilica chromatography

Table 2: Common Analytical Techniques for Structural Validation

TechniqueApplicationReference
1^1H NMRProton environment mapping
HRMSMolecular weight confirmation
X-ray DiffractionAbsolute configuration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.